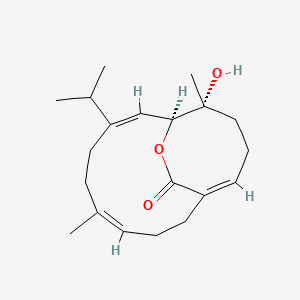
1,2,6,7-Tetrachlorodibenzo-P-dioxin
Übersicht
Beschreibung
1,2,6,7-Tetrachlorodibenzo-P-dioxin is a type of dioxin, which is a group of chemically-related compounds that are persistent environmental pollutants (POPs). They are highly distributed environmental contaminants, released by industrial activities, and can act as a reproductive toxicant and endocrine disruptor in all vertebrates .
Molecular Structure Analysis
The molecular structure of 1,2,6,7-Tetrachlorodibenzo-P-dioxin consists of two benzene rings joined by two oxygen bridges, forming a dibenzo-p-dioxin skeletal structure. The chlorine atoms can be attached at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
Dioxins, including 1,2,6,7-Tetrachlorodibenzo-P-dioxin, are resistant to metabolic, chemical, microbial, and photolytic degradation procedures . They are known to bioaccumulate in the lipids of animal cells due to their recalcitrant nature .Wissenschaftliche Forschungsanwendungen
Dechlorination Catalyzed by Noble Metal Catalysts : A study by Ukisu and Miyadera (2002) in "Chemosphere" demonstrates that 1,2,6,7-Tetrachlorodibenzo-p-dioxin can be efficiently dechlorinated to produce dibenzo-p-dioxin in high yield. This process involves carbon-supported noble metal catalysts and occurs under mild conditions, suggesting potential applications in environmental remediation (Ukisu & Miyadera, 2002).
Environmental and Health Impact Studies : Several studies have focused on the environmental and health impacts of polychlorinated dibenzo-p-dioxins, including 1,2,6,7-Tetrachlorodibenzo-p-dioxin. For instance, research by Steenland et al. (1999) in the "Journal of the National Cancer Institute" and Patterson et al. (1986) in "JAMA" have investigated the association of these compounds with cancer, heart disease, and diabetes in exposed workers, as well as their levels in adipose tissue (Steenland et al., 1999); (Patterson et al., 1986).
Biotransformation by White-Rot Fungus : Kamei and Kondo (2005) in "Applied Microbiology and Biotechnology" explored the biotransformation of 1,2,6,7-Tetrachlorodibenzo-p-dioxin by the white-rot fungus Phlebia lindtneri. This study indicates that the degradation rate of 1,2,6,7-tetrachlorodibenzo-p-dioxin was higher than some other chlorinated dioxins, highlighting the potential for biological degradation methods (Kamei & Kondo, 2005).
Analytical Techniques for Detection and Analysis : Research by Cairns, Fishbein, and Mitchum (1980) in "Biomedical mass spectrometry" reviewed the use of mass spectrometry for analyzing tetrachlorodioxins in environmental samples. Their work emphasizes the importance of accurate and sensitive detection methods for monitoring and studying these compounds (Cairns, Fishbein, & Mitchum, 1980).
Immunoassay for Dioxin Detection : A study by Shan et al. (2001) in "Analytica Chimica Acta" developed a highly sensitive immunoassay for TCDD and demonstrated its application to soil and biota samples. This represents a simpler, more cost-effective method for dioxin analysis, highlighting its potential for widespread environmental monitoring (Shan et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on dioxins, including 1,2,6,7-Tetrachlorodibenzo-P-dioxin, is likely to focus on their effects on human health and the environment, as well as methods for their degradation and removal . There is also interest in understanding the multigenerational and transgenerational effects of dioxins .
Eigenschaften
IUPAC Name |
1,2,6,7-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-8-4-2-6(14)10(16)12(8)17-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMLAWFHXZIRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074043 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6,7-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
40581-90-6 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62NF50EHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















